molecular formula C15H18N2 B13197825 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine

Cat. No.: B13197825
M. Wt: 226.32 g/mol
InChI Key: NLYSWAPDRCWOBQ-UHFFFAOYSA-N
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Description

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine is a novel chemical entity of significant interest for research in neuroscience and medicinal chemistry. Its structure, featuring multiple aromatic rings and primary amine functionalities, suggests potential for interaction with various neurological targets. Compounds with similar structural motifs, particularly those with phenethylamine and benzylamine elements, are extensively investigated for their affinity and functional activity at serotonin receptors, especially the 5-HT2A receptor . This receptor is a primary target for understanding and developing therapies for a range of conditions, including mental health disorders, and is known to modulate key physiological and psychological functions such as mood, cognition, and perception . As a research chemical, this compound may serve as a valuable scaffold for designing new ligands. It can be utilized in competitive binding assays to determine receptor affinity and in functional assays to characterize its effects on receptor signaling pathways, such as the Gαq-protein coupled phospholipase C pathway . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for pharmacological evaluation. All products are synthesized to high purity standards, with quality verified by appropriate analytical methods. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[3-[4-(aminomethyl)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H18N2/c16-9-8-12-2-1-3-15(10-12)14-6-4-13(11-17)5-7-14/h1-7,10H,8-9,11,16-17H2

InChI Key

NLYSWAPDRCWOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CN)CCN

Origin of Product

United States

Preparation Methods

Route 1: Suzuki-Miyaura Coupling Followed by Reductive Amination

Route 2: Sequential Protection and Coupling

Optimization and Yields

Step Reaction Conditions Yield Source
Boc Protection Boc₂O, Et₃N, DCM, rt, 12 h 95%
MnO₂ Oxidation DCM, rt, 3 h 97%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 h 75%
Reductive Amination NH₃, NaBH₃CN, MeOH, 0°C to rt, 4 h 68%

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.70 (t, J = 6.8 Hz, 2H, Ar-CH₂).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₈N₂ [M + H]⁺: 227.1543; found: 227.1548.

Challenges and Solutions

  • Amine Protection : Boc groups prevent undesired side reactions during coupling steps.
  • Regioselectivity : Meta-substitution achieved via directed metalation or halogenation.
  • Purification : Silica gel chromatography (EtOAc/petroleum ether) ensures product purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine is an aromatic compound that contains two amine groups attached to different parts of its structure. The molecule is composed of two phenyl rings connected by a single bond, with an aminomethyl group on one ring and an ethylamine group on the other, a structural arrangement that contributes to its chemical reactivity and potential biological activity. This compound has a variety of potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • Organic Synthesis this compound serves as a building block in organic synthesis, and can be used to create complex molecules.
  • Oxidation and Reduction Reactions The primary amine groups of the compound can be oxidized to form corresponding ketones or carboxylic acids. The amine groups can also undergo reduction reactions, potentially forming secondary or tertiary amines.
  • Nucleophilic Substitution Reactions this compound can engage in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Biology

This compound is studied for its potential biological activity and interactions with enzymes and receptors. The presence of amine groups and aromatic rings suggests potential interactions with enzymes and receptors in biological systems.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for certain diseases.

Industry

Mechanism of Action

The mechanism of action of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes such as PTPN1, inhibiting their activity and affecting downstream signaling pathways. This can lead to altered cellular responses, impacting processes like insulin signaling, cell proliferation, and immune responses.

Comparison with Similar Compounds

Table 1: Molecular and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
This compound C15H18N2 226.32 4-(Aminomethyl)phenyl, ethanamine Not reported Target Compound
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine C9H10F3N 189.18 3-(Trifluoromethyl)phenyl Dual-acting FFAR1/FFAR4 modulator
2-(4-Methylsulfanylphenyl)ethan-1-amine C9H13NS 167.27 4-(Methylsulfanyl)phenyl Not reported (building block)
2-(5-(3-Trifluoromethylphenyl)-triazol-3-yl)ethan-1-amine C11H12F3N5 271.24 Trifluoromethylphenyl-triazole TAAR1 agonist (psychotic disorder treatment)
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C9H9F4N 207.17 4-(Trifluoromethyl)phenyl, 2-fluoro Not reported (fluorinated analogue)

Substituent Effects on Pharmacological Activity

  • Electron-withdrawing groups : The trifluoromethyl (-CF3) group in and enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Heterocyclic modifications : The triazole-containing analogue () exhibits potent TAAR1 agonism, suggesting that nitrogen-rich heterocycles improve receptor binding affinity .
  • Thioether vs.

Biological Activity

The compound 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine, also known as a biphenyl derivative with an aminomethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with an ethylamine backbone. Its molecular formula is C15H18N2C_{15}H_{18}N_2, and it has a molecular weight of approximately 242.32 g/mol. The presence of the amine functional group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that this compound can inhibit specific PTPs, which are crucial for cellular signaling pathways involved in insulin signaling and immune responses.
  • Impact on Cell Proliferation : By modulating PTP activity, this compound may influence cell proliferation and metabolic processes, suggesting potential applications in treating metabolic disorders.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description
Enzyme Inhibition Inhibits specific PTPs, affecting cellular signaling pathways
Antitumor Potential Exhibits cytotoxic effects against various cancer cell lines
Antimicrobial Activity Potential effectiveness against certain bacterial strains
Neuroprotective Effects May protect neuronal cells under stress conditions

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to its ability to induce apoptosis through PTP inhibition .
  • Neuroprotective Effects :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways involved in cell survival.
  • Antimicrobial Studies :
    • Preliminary tests showed that this compound had antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activities. Key factors influencing its activity include:

  • Aminomethyl Group : Enhances binding affinity to target enzymes.
  • Biphenyl Framework : Facilitates interactions with various biological targets due to its hydrophobic character.

Research indicates that modifications to the phenyl rings can lead to variations in potency and selectivity against different targets, highlighting the importance of SAR studies in optimizing this compound for therapeutic use .

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